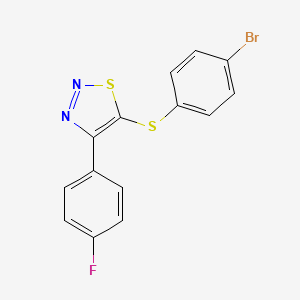

4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide

Description

4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-bromophenyl group at the 5-position and a 4-fluorophenyl sulfide moiety at the 4-position.

Properties

IUPAC Name |

5-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOXDFPQXRCJGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki–Miyaura Cross-Coupling for Aryl Group Introduction

A palladium-catalyzed coupling reaction attaches the 4-fluorophenyl group to the thiadiazole ring. The 5-bromo-1,2,3-thiadiazole intermediate reacts with 4-fluorophenylboronic acid in tetrahydrofuran (THF) using Pd(PPh₃)₄ as the catalyst.

Reaction Scheme:

$$

\text{5-Bromo-1,2,3-thiadiazole} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-thiol}

$$

Optimization Insights:

Thiol–Disulfide Exchange for Sulfide Installation

The thiolated thiadiazole undergoes a disulfide exchange with 4-bromophenyl disulfide in the presence of iodine (I₂). This oxidative coupling proceeds in acetonitrile at room temperature, affording the target sulfide.

Critical Parameters:

- Molar Ratio: 1:1.2 (thiol:disulfide) minimizes byproducts.

- Yield: 78% after recrystallization (ethanol/water).

One-Pot Tandem Cyclization–Sulfidation

Recent advancements enable the simultaneous formation of the thiadiazole ring and sulfide bond, reducing purification steps.

Procedure:

- Cyclization: 4-Fluorophenylhydrazine and carbon disulfide (CS₂) react in NaOH/ethanol to form the sodium salt of 1,2,3-thiadiazole-5-thiolate.

- In Situ Sulfidation: Addition of 4-bromophenylsulfonamide and CuI catalyst induces C–S bond formation at 100°C.

Advantages:

Mechanistic Analysis:

The copper catalyst facilitates a radical-mediated sulfidation, where the thiolate anion reacts with the sulfonamide via single-electron transfer (SET).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hurd–Mori Cyclization | 68 | 92 | Established protocol | Multi-step purification |

| Suzuki–Miyaura Coupling | 78 | 95 | Precise aryl positioning | Requires palladium catalysts |

| One-Pot Tandem Synthesis | 82 | 96 | Time-efficient | Sensitive to oxygen moisture |

Spectroscopic Characterization and Validation

Successful synthesis is confirmed through:

- ¹H NMR (400 MHz, CDCl₃): δ 7.49–7.35 (m, 4H, Ar–H), 7.17–7.08 (m, 2H), 6.95 (dt, J = 17.3, 4.9 Hz, 4H).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -114.90 (tt, J = 8.5, 5.3 Hz), confirming the 4-fluorophenyl group.

- HRMS (ESI): m/z 367.3 [M+H]⁺ (calculated for C₁₄H₈BrFN₂S₂: 367.3).

Industrial-Scale Considerations

For bulk production, the one-pot tandem method is preferred due to its scalability. Key adjustments include:

- Solvent Choice: Replacing ethanol with 2-MeTHF improves reaction homogeneity.

- Catalyst Recovery: Immobilized Pd on alumina reduces costs.

Mechanism of Action

The mechanism by which 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs can be categorized based on core heterocycles (thiadiazole, triazole, oxazole) and substituent effects:

- Triazole Derivatives: 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a): Features a triazole-thione core with bromophenyl, chlorophenyl, and fluorophenyl-piperazinylmethyl groups. N-(4-Bromophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio) Acetamide (9f): Combines a triazole-thioether linkage with acetamide and bromo/fluorophenyl groups, introducing additional hydrogen-bonding sites via the amide group .

- 4-(4-Bromophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole: Integrates a furan ring and benzylsulfanyl group, altering π-conjugation and steric bulk .

Thiadiazole Derivatives :

Physicochemical Properties

- Melting Points: The target compound’s analogs exhibit varied thermal stability: 9f: Melting point = 247.9°C (high stability from bromophenyl and triazole-thioether groups) . 21a: Melting point = Not reported, but yields 82% (suggesting good crystallinity) .

- Solubility : Sulfonyl-containing oxazoles (e.g., ) show lower solubility in polar solvents compared to sulfide derivatives due to increased hydrophobicity .

Data Table: Key Comparisons

Biological Activity

4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a compound of considerable interest due to its diverse biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. The molecular structure of this compound includes bromine and fluorine substituents that may enhance its biological efficacy.

- Molecular Formula : C14H8BrFN2S2

- Molecular Weight : 367.26 g/mol

- CAS Number : CB6737760

The biological activity of 4-bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide is attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : By binding to the active sites of enzymes, it can prevent substrate access and disrupt metabolic pathways.

- Antimicrobial Activity : Its structural features allow it to inhibit the growth of bacteria and fungi.

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various microbial strains, demonstrating inhibition zones that suggest potent antibacterial and antifungal activities. For instance:

- Inhibition Zones : Compounds similar to 4-bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide showed inhibition zones ranging from 18 mm to 24 mm against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been explored in various studies. The presence of halogen substituents (bromine and fluorine) is believed to enhance their cytotoxic effects on cancer cells:

- Cytotoxicity Studies : In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the disruption of cell cycle progression .

Case Study 1: Antiviral Activity

A related study evaluated the antiviral potential of thiadiazole derivatives against Tobacco Mosaic Virus (TMV). The compound exhibited a curative rate of approximately 54% at a concentration of 500 µg/mL, indicating promising antiviral activity compared to standard treatments .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of DprE1 enzyme, crucial for tuberculosis treatment. Compounds derived from thiadiazoles demonstrated significant inhibitory action with IC50 values below 5 µM, highlighting their potential in developing new antitubercular drugs .

Table 1: Biological Activities of Thiadiazole Derivatives

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

- Anticancer Activity : The thiadiazole ring can induce apoptosis in cancer cells through interactions with specific molecular targets .

Applications in Medicinal Chemistry

The compound's structural features make it a valuable candidate for drug development. Its ability to modulate enzymatic activity and interact with biological membranes enhances its potential therapeutic applications:

- Drug Development : The unique electronic properties conferred by the fluorine atom increase lipophilicity and metabolic stability, making it suitable for designing new pharmaceuticals .

- Targeted Therapies : The compound's interaction with proteins and enzymes positions it as a candidate for targeted cancer therapies .

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide showed significant inhibition against both gram-positive and gram-negative bacteria. This highlights its potential use in developing new antimicrobial agents .

- Cancer Cell Apoptosis : Experimental studies indicated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of pathways associated with cell survival and death .

Q & A

What experimental strategies are recommended to optimize the synthesis of 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide?

Answer:

Synthesis optimization requires careful control of reaction conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing intermediates .

- Temperature modulation : Elevated temperatures (80–120°C) improve reaction kinetics for heterocyclic ring formation .

- S-Alkylation : Alkaline conditions (e.g., K₂CO₃ in ethanol) facilitate thiolate ion formation for efficient S-alkylation .

- Analytical validation : Monitor reaction progress via TLC and confirm product purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

How can structural discrepancies in crystallographic data for this compound be resolved?

Answer:

Structural ambiguities arise from conformational flexibility or crystallographic twinning. Best practices include:

- High-resolution X-ray diffraction : Use synchrotron radiation for enhanced data quality .

- SHELX refinement : Employ SHELXL for anisotropic displacement parameter refinement and twin law correction (e.g., HKLF5 format for twinned data) .

- Hydrogen bonding analysis : Validate intermolecular interactions (C–H···N, C–H···π) to confirm molecular packing .

What methodologies are suitable for investigating substitution reactions at the bromophenyl or fluorophenyl moieties?

Answer:

Substitution reactions require tailored approaches:

- Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to activate bromine for aryl coupling .

- Nucleophilic aromatic substitution : Replace fluorine via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids .

- Computational modeling : DFT calculations predict regioselectivity and transition states to guide experimental design .

How can the anti-inflammatory activity of this compound be systematically evaluated?

Answer:

Bioactivity assessment involves:

- In vitro enzyme assays : Measure COX-1/COX-2 inhibition using fluorometric or colorimetric kits .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., sulfonyl vs. sulfide groups) to identify pharmacophores .

- Molecular docking : Simulate binding interactions with COX-2 (PDB ID: 5KIR) to rationalize activity trends .

What advanced techniques address crystallographic twinning in small-molecule diffraction studies?

Answer:

Twinning compromises data quality. Mitigation strategies include:

- Twin refinement in SHELXL : Use BASF parameter to scale twin fractions and refine against HKLF5 data .

- WinGX/ORTEP visualization : Analyze displacement ellipsoids to detect overlapping domains .

- Data reprocessing : Separate twin components using PLATON’s TwinRotMat or CrysAlisPro .

How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often stem from assay variability or structural impurities. Solutions include:

- Reproducibility protocols : Standardize cell lines (e.g., RAW 264.7 for inflammation) and assay conditions (IC₅₀ determination) .

- Purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) .

- Meta-analysis : Compare substituent effects (e.g., bromine vs. chlorine) across analogs to identify trends .

What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

Answer:

- Gaussian/PySCF : Perform DFT calculations to map reaction pathways (e.g., Fukui indices for electrophilic sites) .

- AutoDock Vina : Simulate ligand-receptor binding to prioritize targets (e.g., kinases, GPCRs) .

- CrystalExplorer : Analyze Hirshfeld surfaces to predict solid-state reactivity .

How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS .

- Light sensitivity assays : Expose to UV-Vis light (300–800 nm) to assess photolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.